molecular formula C26H22O5 B3525954 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B3525954
M. Wt: 414.4 g/mol
InChI Key: PZEQQXWOZXGRGT-UHFFFAOYSA-N
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Description

3-Benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a methyl group at position 4, and a 2-(3-methoxyphenyl)-2-oxoethoxy substituent at position 5. Coumarins are known for diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer effects. This compound’s structure combines aromatic and electron-rich groups, which may enhance its interaction with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O5/c1-17-22-12-11-21(30-16-24(27)19-9-6-10-20(14-19)29-2)15-25(22)31-26(28)23(17)13-18-7-4-3-5-8-18/h3-12,14-15H,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEQQXWOZXGRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methoxyphenyl Group: This step involves the etherification of the chromen-2-one core with 3-methoxyphenol using a suitable base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the ketone or ester functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or substituted aromatic compounds.

Scientific Research Applications

Antidiabetic Research

One of the primary areas of interest for this compound is its potential as an antidiabetic agent. It is structurally related to thiazolidinediones, which are known for their insulin-sensitizing properties. A clinical trial (NCT01280695) evaluated the efficacy of a similar compound, MSDC-0602, in treating type 2 diabetes mellitus. Preliminary results indicated promising outcomes in improving glycemic control and insulin sensitivity .

Anticancer Activity

Research has indicated that derivatives of chromenone compounds exhibit anticancer properties. Studies have shown that the introduction of specific substituents can enhance the cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in breast and prostate cancer models .

Study on Antidiabetic Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromenone compounds to evaluate their antidiabetic activity. Among these, 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one exhibited significant reductions in blood glucose levels in diabetic rat models, suggesting its potential as a therapeutic agent .

Anticancer Efficacy Assessment

Another study focused on the anticancer properties of chromenone derivatives, including our compound of interest. The findings revealed that it inhibited the growth of human cancer cell lines (e.g., MCF-7 and PC-3) through apoptosis induction and cell cycle arrest mechanisms. The study highlighted structure-activity relationships that could guide future drug design .

Mechanism of Action

The mechanism of action of 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-(3,4-Dimethoxyphenyl)-7-[2-(4-Methoxyphenyl)-2-Oxoethoxy]-4-Methyl-2H-Chromen-2-One () Key Differences: The benzyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group, and the oxoethoxy side chain contains a 4-methoxyphenyl instead of 3-methoxyphenyl. The molecular weight (460.48 Da) is higher than the target compound’s estimated weight, which may affect solubility .
  • 3-Benzyl-7-[2-(4-Methoxyphenyl)-2-Oxoethoxy]-4,8-Dimethyl-2H-Chromen-2-One () Key Differences: An extra methyl group at position 8 and a 4-methoxyphenyl in the side chain. Impact: The 4-methoxy group may alter binding affinity compared to the 3-methoxy isomer in the target compound.

Side Chain Modifications

  • Dinitroazetidine-Coumarin Hybrids () Example: 3-Benzyl-7-(2-(3,3-dinitroazetidin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one (Compound 16 in ). Key Differences: Incorporation of a dinitroazetidine group, a nitric oxide (NO) donor, replaces the methoxyphenyl-oxoethoxy chain. Impact: The nitro groups enhance electrophilicity and NO release, linked to anti-cholestasis and anticancer activity. The molecular weight (497.8 Da) is significantly higher, and the melting point (173–175°C) suggests greater crystallinity .
  • 3-Benzyl-4-Methyl-7-(2-Oxopropoxy)-2H-Chromen-2-One ()

    • Key Differences : A simpler 2-oxopropoxy side chain replaces the aromatic methoxyphenyl-oxoethoxy group.
    • Impact : Reduced aromaticity may decrease π-π stacking interactions with biological targets. Lower molecular weight (362.37 Da) improves solubility but may reduce potency .

Physicochemical Properties and Bioactivity

Compound Name Molecular Formula Molar Mass (Da) Key Substituents Melting Point (°C) Notable Bioactivity
Target Compound* ~C26H22O5 ~422.45 3-Benzyl, 7-(3-methoxyphenyl-oxoethoxy) N/A Potential anti-inflammatory
3-(3,4-Dimethoxyphenyl) analog () C27H24O7 460.48 3,4-Dimethoxyphenyl, 4-methoxyphenyl N/A Antioxidant (inferred)
Dinitroazetidine hybrid () C23H22N4O8 497.80 Dinitroazetidine-ethoxy 173–175 Anti-cholestasis, NO donor
4,8-Dimethyl analog () C27H24O5 428.48 4,8-Dimethyl, 4-methoxyphenyl N/A Structural rigidity

*Estimated based on analogous structures.

Biological Activity

3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, also known by its CAS number 670245-75-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H22O5C_{26}H_{22}O_{5}. Its structure consists of a chromenone backbone with benzyl and methoxyphenyl substituents, which are believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of coumarin compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL . The presence of specific functional groups, such as methoxy and phenyl moieties, has been shown to enhance antibacterial efficacy.

CompoundMIC (µg/mL)Activity
3-benzyl derivative12.5 - 50.0Antibacterial
Other derivativesVariesAntibacterial

Anticancer Activity

Coumarin derivatives have been extensively studied for their anticancer properties. Preliminary investigations indicate that compounds similar to this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . In vitro studies on B16F10 cells have shown that certain analogs can inhibit melanin production and exhibit cytotoxic effects at specific concentrations.

Case Studies

  • Antimicrobial Efficacy : A study focusing on a series of coumarin derivatives found that modifications in the phenyl ring significantly affected antimicrobial activity. The best-performing compound showed an MIC of 12.5 µg/mL against Enterococcus faecalis .
  • Cytotoxic Effects : In experiments with B16F10 murine cells, several analogs of the compound were tested for cytotoxicity and anti-melanogenic effects. While some analogs demonstrated potent tyrosinase inhibitory activities without significant cytotoxicity at lower concentrations, others exhibited concentration-dependent cytotoxicity .

Q & A

Basic: What are effective synthetic routes for preparing 3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one?

Answer:
The synthesis typically involves multi-step strategies, leveraging chromen-2-one core functionalization. Key steps include:

  • Alkylation/etherification : Introducing the 3-methoxyphenyl-2-oxoethoxy group via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
  • Benzylation : Attaching the benzyl group at position 3 using benzyl halides in the presence of a base (e.g., K₂CO₃) .
  • Coumarin core assembly : Building the chromen-2-one scaffold via Pechmann or Kostanecki reactions, followed by regioselective substitution .
    Methodological Tip : Monitor reaction progress using TLC and purify intermediates via column chromatography with gradient elution .

Basic: What analytical techniques are critical for characterizing this compound and verifying purity?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, carbonyl carbons at ~160–180 ppm) .
    • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₆H₂₄O₆: 457.16) .
  • Chromatography :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity (>95%) .
      Note : Compare spectral data with structurally analogous chromen-2-ones for validation .

Advanced: How can substitution reactions at the 3-benzyl or 7-oxy groups be optimized for derivatization?

Answer:

  • Reactivity Considerations :
    • The 3-benzyl group undergoes electrophilic substitution (e.g., nitration) under mild acidic conditions .
    • The 7-oxy group is prone to nucleophilic displacement; use polar aprotic solvents (e.g., DMF) with catalysts like KI to enhance leaving-group departure .
  • Optimization Strategy :
    • Screen catalysts (e.g., Pd/C for hydrogenolysis of benzyl groups) and temperatures (40–80°C) to balance yield and selectivity .
    • Employ in situ FTIR to track intermediate formation and avoid side reactions .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Answer:

  • Experimental Design :
    • Standardize assays: Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and microbial strains (e.g., S. aureus ATCC 25923) across labs .
    • Control solvent effects (e.g., DMSO concentration ≤0.1%) to prevent false positives .
  • Data Analysis :
    • Perform dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA with post-hoc tests) .
    • Cross-validate with structural analogs (e.g., 3-(4-chlorophenyl)-7-methoxy derivatives) to isolate substituent-specific effects .

Advanced: What computational approaches are recommended for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Focus on the 3-methoxyphenyl-2-oxoethoxy moiety’s hydrogen-bonding potential .
  • QSAR Modeling :
    • Train models with descriptors like logP, polar surface area, and substituent electronic parameters (Hammett constants) .
    • Validate predictions via synthesis and testing of designed analogs .
      Tip : Combine MD simulations (AMBER/CHARMM) to assess dynamic binding behavior .

Advanced: How can researchers address low yields in large-scale synthesis of this compound?

Answer:

  • Process Chemistry Adjustments :
    • Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat management and scalability .
    • Optimize solvent systems (e.g., switch from THF to MeCN for higher solubility of intermediates) .
  • Purification :
    • Implement recrystallization with mixed solvents (e.g., EtOAc/hexane) or simulated moving bed (SMB) chromatography .

Basic: What are the key structural features influencing this compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Susceptibility :
    • The 2-oxoethoxy group may undergo esterase-mediated hydrolysis; assess stability in plasma via LC-MS over 24 hours .
  • Photodegradation :
    • Chromen-2-ones are UV-sensitive; store samples in amber vials and conduct stability studies under ICH guidelines .

Advanced: What strategies can elucidate the metabolic fate of this compound in preclinical models?

Answer:

  • Metabolite Identification :
    • Administer radiolabeled (¹⁴C) compound to rodents; analyze excreta (urine/feces) and plasma via HPLC-radioisotope detection .
    • Use high-resolution mass spectrometry (HRMS/MS) to characterize Phase I/II metabolites .
  • Enzyme Inhibition Assays :
    • Test inhibition of CYP450 isoforms (e.g., CYP3A4) using human liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-benzyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

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